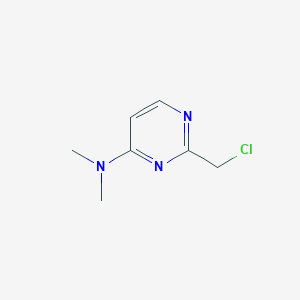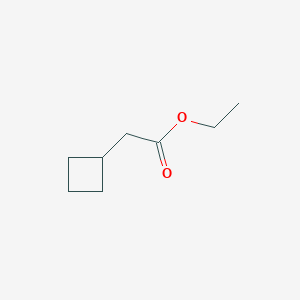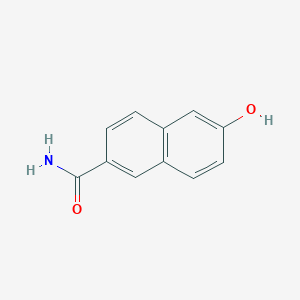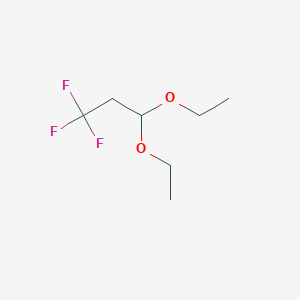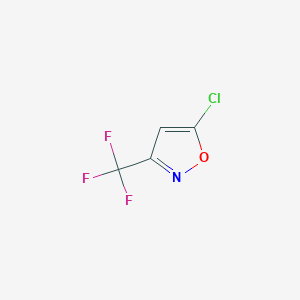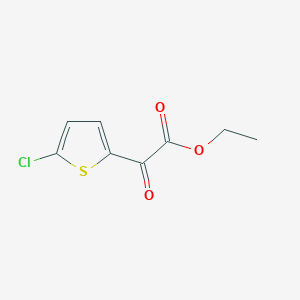
Ethyl 5-chlorothiophene-2-glyoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chlorothiophene-2-glyoxylate is a chemical compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 . It is an orange solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClO3S/c1-2-12-8 (11)7 (10)5-3-4-6 (9)13-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is an orange solid . It has a molecular weight of 218.66 .科学的研究の応用
Silver-Catalysed Multicomponent Reaction
A study described a silver-catalysed multicomponent reaction involving ethyl glyoxylate as a key component. This reaction affords polysubstituted proline derivatives through a domino process, demonstrating the utility of ethyl glyoxylate in synthesizing complex organic molecules (J. Mancebo‐Aracil et al., 2015).
Sulfonyl-Transfer Reagent
Ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights its role in synthesizing functionalized sulfones, offering a straightforward method for creating gamma-keto- and gamma-hydroxy sulfones (Maitane Fernández et al., 2014).
Enantioselective Friedel-Crafts Alkylation
Ethyl glyoxylate reacts with various thiophenes to produce chiral secondary alcohols via Friedel–Crafts alkylation reactions. This method showcases the potential of ethyl glyoxylate in asymmetric synthesis, yielding products with good enantioselectivities (Zhong Huang et al., 2011).
Strecker Approach to Thiazole Derivatives
A general approach using ethyl glyoxylate for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves a Strecker addition–cyclization reaction, illustrating the versatility of ethyl glyoxylate in heterocyclic chemistry (Ken Cheng et al., 2016).
Povarov Reaction
Ethyl glyoxylate derivatives have been utilized in the Povarov reaction, serving as precursors for cyclization with various dipolarophiles. This application underscores the compound's role in synthesizing complex naphthoquinoline structures under catalytic conditions (A. Tarantin et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for Ethyl 5-chlorothiophene-2-glyoxylate are not mentioned in the search results, depolymerizable polymers, which include some glyoxylate derivatives, have been highlighted for their potential in triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists .
生化学分析
Biochemical Properties
Ethyl 5-chlorothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as the glyoxylate pathway. This interaction can influence metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways highlights its significance in regulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAEGDTYVIFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560479 |
Source


|
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-28-7 |
Source


|
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


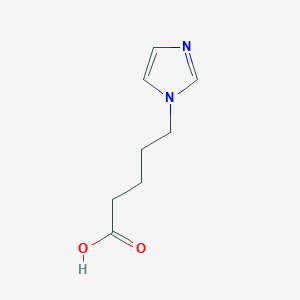



![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
